![molecular formula C23H23N3OS B2514334 2-(isobutylthio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034555-36-5](/img/structure/B2514334.png)
2-(isobutylthio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(isobutylthio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” is a derivative of pyrido[2,3-d]pyrimidin-4 (3H)-one . It is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
This compound is part of a new series of pyrido[2,3-d]pyrimidin-4 (3H)-one derivatives that have been designed and synthesized . These derivatives have the essential pharmacophoric features of EGFR inhibitors .
Molecular Structure Analysis
The molecular structure of this compound is based on the pyrido[2,3-d]pyrimidin-4 (3H)-one scaffold . This scaffold is known to have the essential pharmacophoric features of EGFR inhibitors .
Scientific Research Applications
Synthesis and Biological Evaluation
Compounds structurally related to 2-(isobutylthio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one have been studied for their synthesis methods and biological applications. For instance, the synthesis of certain derivatives and their antimicrobial activity have been explored. These compounds have been synthesized through various chemical reactions and tested for their potential in inhibiting microbial growth (Al-Haiza et al., 2003).
Inhibitory Activity on Enzymes
Derivatives of this chemical structure have been studied for their inhibitory activity on enzymes like xanthine oxidase. The synthesis of isomeric compounds and their structural assignment have been linked to the evaluation of their effects on enzyme inhibition (Seela et al., 1984).
Anti-inflammatory and Analgesic Activity
Research has been conducted on pyrazolo[1,5-a]pyrimidin-7-ones, a class similar to the given compound, for their anti-inflammatory and analgesic properties. These studies involve structural modifications to assess the relationship between chemical structure and medicinal properties (Auzzi et al., 1983).
Key Intermediate in Drug Synthesis
Such compounds can serve as key intermediates in the synthesis of antibiotics. For example, their derivatives have been used in the preparation of premafloxacin, indicating their significance in the pharmaceutical industry (Fleck et al., 2003).
Antifolate Agents and Antitumor Activity
Some derivatives are synthesized as potential dihydrofolate reductase inhibitors and antitumor agents. These compounds show promise in the treatment of tumor cells and infections in immunocompromised patients (Gangjee et al., 2007).
Antimicrobial, Anti-inflammatory, and Analgesic Properties
Novel derivatives have been synthesized and evaluated for their antimicrobial, anti-inflammatory, and analgesic activities. These studies indicate the compound's potential in treating various health conditions (Rajanarendar et al., 2012).
Cytotoxic and Antiviral Activities
The cytotoxic and antiviral activities of certain derivatives have been explored. This research helps in understanding the compound's potential in cancer and viral infection treatments (Petrie et al., 1985).
properties
IUPAC Name |
3-(2-methylphenyl)-2-(2-methylpropylsulfanyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3OS/c1-15(2)14-28-23-25-20-18(17-10-5-4-6-11-17)13-24-21(20)22(27)26(23)19-12-8-7-9-16(19)3/h4-13,15,24H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRJBZUZTBKTDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(isobutylthio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

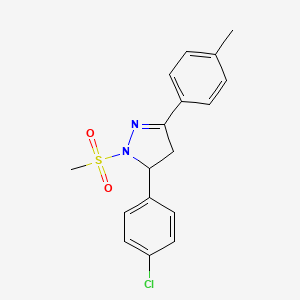
![7-chloro-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine](/img/structure/B2514252.png)
![7-butyl-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2514254.png)
![N-(Spiro[2.5]octan-6-ylmethyl)prop-2-enamide](/img/structure/B2514255.png)
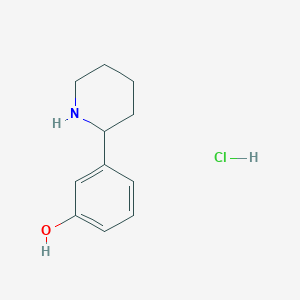
![4-(6-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/no-structure.png)
![(1-(3-(2-isopropyl-5-methylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2514260.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-diethoxybenzamide](/img/structure/B2514261.png)
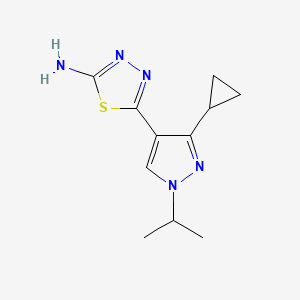
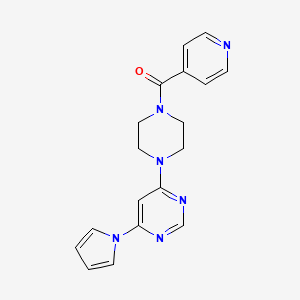
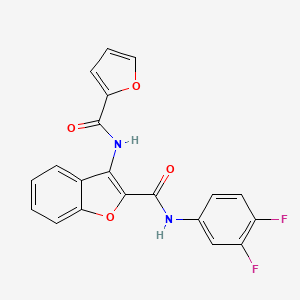
![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2514272.png)
![N-[1-(benzenesulfonamido)-2-oxo-2-thiophen-2-ylethyl]benzenesulfonamide](/img/structure/B2514273.png)
![(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2514274.png)